

A Technical Guide to the Physical and Chemical Properties of Daphnilongeranin B

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: Initial searches for "**Daphnilongeranin C**" did not yield specific information. The scientific literature extensively covers the related compound, Daphnilongeranin B. This guide assumes a typographical error in the query and focuses on the well-documented Daphnilongeranin B, a C-22 nor-Daphniphyllum alkaloid.

Overview

Daphnilongeranin B is a complex, hexacyclic natural product belonging to the Daphniphyllum alkaloids, a large family of structurally diverse compounds isolated from plants of the genus Daphniphyllum. First isolated from the leaves and stems of Daphniphyllum longeracemosum, Daphnilongeranin B features an intricate, cage-like backbone that has made it a notable target for total synthesis.[1][2][3] Its classification falls under indolizidines, which are characterized by a bicyclic structure containing a fused six-membered and five-membered ring with a bridging nitrogen atom.[4] This document provides a comprehensive overview of its known properties, experimental protocols for its isolation and synthesis, and a visualization of its synthetic pathway.

Physical and Chemical Properties

The physical and chemical properties of Daphnilongeranin B have been primarily characterized through spectroscopic methods during its isolation and subsequent total synthesis campaigns.



Property	Value	Source(s)
Molecular Formula	C21H27NO2	[4]
Average Molecular Weight	325.452 g/mol	[4]
Monoisotopic Molecular Weight	325.204179113 Da	[4]
IUPAC Name	2,6-dimethyl-8- azahexacyclo[11.5.1.1 ¹ , ⁵ .0 ² , ¹⁰ . 0 ³ , ⁸ .0 ¹⁶ , ¹⁹]icos-13(19)-ene- 14,20-dione	[4]
Chemical Class	Daphniphyllum Alkaloid, Indolizidine	[4]
Basicity	Described as a very strong basic compound (based on its pKa).	[4]
Appearance	The original isolation paper does not specify its appearance (e.g., amorphous powder, crystalline solid).	
Solubility	Specific solubility data is not readily available in the reviewed literature.	_

Biological Activity and Mechanism of Action

While the Daphniphyllum alkaloid family is known for a wide range of biological activities, specific bioactivity data for Daphnilongeranin B is limited in the current scientific literature.[5]

- General Activity: Many Daphniphyllum alkaloids have demonstrated cytotoxic, antioxidant, and vasorelaxant effects.[2]
- Specific Testing: A study evaluating ten novel Daphniphyllum alkaloids (calycindaphines A–J) in three different cellular models reported no significant bioactivities.[5] This highlights the



structural specificity required for biological function within this class of compounds.

 Mechanism of Action: To date, there are no published studies detailing the specific mechanism of action or the signaling pathways directly modulated by Daphnilongeranin B.
 Further research is required to elucidate its potential pharmacological effects.

Experimental Protocols

The following sections detail the generalized protocol for the isolation of Daphnilongeranin B from its natural source and the key methodologies employed in its total synthesis.

Isolation from Daphniphyllum longeracemosum

Daphnilongeranin B was first isolated from the leaves and stems of D. longeracemosum.[1] The general procedure involves solvent extraction, partitioning, and multi-step chromatographic purification.

- Extraction: Air-dried and powdered leaves and stems of D. longeracemosum are
 exhaustively extracted with an organic solvent, typically ethanol or methanol, at room
 temperature. The resulting extract is then concentrated under reduced pressure to yield a
 crude residue.
- Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent like ethyl acetate to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia solution to pH 9-10) and re-extracted with a solvent such as chloroform or dichloromethane to isolate the free-base alkaloids.
- Chromatographic Separation: The crude alkaloid mixture is subjected to a series of chromatographic separations.
 - Silica Gel Column Chromatography: The mixture is first separated on a silica gel column using a gradient elution system (e.g., chloroform-methanol or hexane-acetone) to yield several fractions.
 - Preparative HPLC: Fractions containing Daphnilongeranin B are further purified using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-



phase column with a mobile phase such as methanol-water, to yield the pure compound.

Key Methodologies in Total Synthesis

The asymmetric total synthesis of (-)-Daphnilongeranin B has been achieved by multiple research groups, with Zhai's group reporting a notable route in 2018.[5][6] The synthesis is characterized by the strategic construction of its complex polycyclic core.

- Phosphine-Catalyzed [3+2] Cycloaddition: The synthesis commences with a phosphine-catalyzed [3+2] cycloaddition between an enone and an activated alkyne (tert-butyl 2-butynoate) to construct a key bicyclic intermediate.[5][7]
- Hydrogenation and Functional Group Manipulation: The resulting cycloadduct undergoes
 hydrogenation, typically using Crabtree's catalyst, to establish crucial stereocenters. This is
 followed by a series of functional group interconversions, including oxidations (e.g., using
 Dess-Martin periodinane DMP) and protecting group manipulations, to prepare the
 molecule for subsequent cyclizations.[5][7]
- Aldol Cyclization for Ring Formation: A key late-stage transformation involves an
 intramolecular aldol condensation. This step, often catalyzed by an acid (p-TsOH), facilitates
 the formation of one of the critical rings within the hexacyclic framework, leading to an
 advanced enone intermediate.[5]
- Final Redox Modifications: The synthesis is completed through a sequence of carefully controlled reduction and oxidation steps. A challenging chemoselective reduction of an amide carbonyl in the presence of other carbonyl groups is achieved using a strong reducing agent like LiAlH₄, followed by a selective oxidation with DMP to furnish the final target, (-)-Daphnilongeranin B.[5]

Visualizations Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the total synthesis of (-)-Daphnilongeranin B, highlighting the strategic bond formations and redox manipulations required to construct this complex natural product.





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Figure 1: Key transformations in the total synthesis of (-)-Daphnilongeranin B.

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- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of Daphnilongeranin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033140#physical-and-chemical-properties-of-daphnilongeranin-c]

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